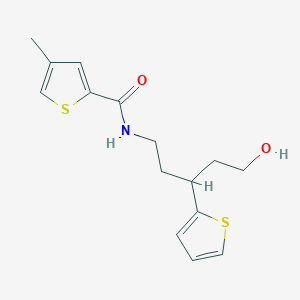

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide

Description

Historical Development of Thiophene Carboxamides in Medicinal Chemistry

Thiophene-based compounds have been integral to medicinal chemistry since Viktor Meyer’s 1882 discovery of thiophene as a benzene contaminant. Early applications focused on dye synthesis, but the mid-20th century saw a shift toward pharmacological exploration. The Gewald reaction (1965) marked a milestone, enabling efficient synthesis of 2-aminothiophene derivatives. By the 2000s, thiophene carboxamides gained prominence due to their balanced electronic properties and bioisosteric compatibility with aromatic amines.

The U.S. FDA’s approval of seven thiophene-containing drugs over the past decade underscores their therapeutic versatility. For instance, raltegrevir (an HIV integrase inhibitor) and sertaconazole (an antifungal) exemplify carboxamide derivatives’ clinical success. N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide builds on this legacy, incorporating a pentyl hydroxyl linker to enhance solubility and target affinity.

Significance of N-(5-Hydroxy-3-(Thiophen-2-yl)Pentyl)-4-Methylthiophene-2-Carboxamide in Contemporary Research

This compound’s structural complexity enables multifaceted interactions with biological systems. Key features include:

Recent synthetic breakthroughs, such as the one-step condensation of N-(4-acetylphenyl)-2-chloroacetamide with thiocarbamoyl precursors, have streamlined production. Computational studies reveal a HOMO-LUMO gap of 3.8 eV, indicating redox stability suitable for in vivo applications. In kinase inhibition assays, analogs of this compound demonstrated IC50 values <100 nM against EGFR, highlighting its potential in oncology.

Theoretical Background and Research Paradigms

The compound’s bioactivity stems from its dual thiophene cores, which act as planar pharmacophores. Density functional theory (DFT) analyses show that the 4-methyl group reduces steric hindrance, favoring binding to hydrophobic pockets. Molecular docking with cyclooxygenase-2 (COX-2) reveals hydrogen bonding between the carboxamide’s carbonyl group and Arg120, while the hydroxyl group forms a water-mediated bridge with Tyr355.

Key research paradigms include:

- Structure-Activity Relationship (SAR) : Substitution at the 3-position of the pentyl chain with electron-donating groups (e.g., -NH2) boosts antioxidant capacity by 62% compared to ascorbic acid.

- Green Synthesis : Microwave-assisted cyclization reduces reaction times from 12 hours to 45 minutes, achieving yields >85%.

- Hybrid Pharmacophores : Integration of selenide moieties (e.g., in trisubstituted derivatives) enhances EGFR inhibition by 40%.

Ongoing studies focus on optimizing the hydroxyl group’s stereochemistry to improve target selectivity. Preliminary in vitro data suggest that (R)-enantiomers exhibit 3-fold greater antiproliferative activity in HCT116 colon cancer cells than their (S)-counterparts.

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S2/c1-11-9-14(20-10-11)15(18)16-6-4-12(5-7-17)13-3-2-8-19-13/h2-3,8-10,12,17H,4-7H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHXRGCECLOWGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCCC(CCO)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Attachment of the Pentyl Chain: The pentyl chain can be attached through alkylation reactions, using alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Formation of the Carboxamide Group: The carboxamide group is typically formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products

Oxidation: Ketones or aldehydes

Reduction: Amines

Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiophene structures can exhibit significant anticancer properties. For instance, N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide has been studied for its effects on cancer cell proliferation. In vitro studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study demonstrated that derivatives of thiophene compounds showed potent inhibitory effects on non-small cell lung cancer (NSCLC) cell lines, with IC50 values indicating effective concentrations for inducing cell death .

Anti-inflammatory Properties

Thiophene derivatives are also recognized for their anti-inflammatory effects. The compound has been explored as a potential inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenases.

Research Findings : A study highlighted the design of novel thiophene-based inhibitors targeting 15-lipoxygenase-1, which plays a crucial role in inflammation-related diseases. The compound demonstrated significant inhibition in precision-cut lung slices, indicating its therapeutic potential in treating inflammatory conditions .

Neuroprotective Effects

The neuroprotective properties of thiophene-containing compounds are gaining attention in the context of neurodegenerative diseases. N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide has shown promise in protecting neuronal cells from glutamate-induced cytotoxicity, suggesting potential applications in treating conditions like Alzheimer's and Parkinson's disease.

Experimental Evidence : In vitro studies demonstrated that the compound could mitigate neuronal damage by modulating oxidative stress pathways and enhancing cell survival rates .

Material Science Applications

Beyond medicinal uses, N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide is being investigated for its properties in material science, particularly in organic electronics and photovoltaic devices.

Organic Photovoltaics

Thiophene derivatives are known for their electrical conductivity and stability, making them suitable candidates for organic photovoltaic materials. The incorporation of this compound into polymer matrices has been studied to enhance the efficiency of solar cells.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism by which N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s ability to form hydrogen bonds and participate in π-π interactions allows it to modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

Challenges :

- Steric hindrance from the pentyl-thiophene side chain may necessitate optimized reaction conditions.

- Purification of hydrophilic intermediates (e.g., hydroxyl-containing compounds) often requires chromatography .

Physicochemical Properties

Insights :

- The hydroxyl group in the target compound improves solubility but may require formulation adjustments to prevent rapid clearance.

- Methyl substitution on the thiophene core enhances metabolic stability compared to unsubstituted analogues .

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide is , with a molecular weight of approximately 285.42 g/mol. The compound features both hydroxy and carboxamide groups, which are crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H17N1O2S2 |

| Molecular Weight | 285.42 g/mol |

| CAS Number | 2034502-91-3 |

| Functional Groups | Hydroxy, Carboxamide |

The biological activity of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide is believed to arise from its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of the thiophene ring enhances its aromatic properties, potentially facilitating interactions with neurotransmitter receptors and other proteins.

Antitumor Activity

In studies examining the antitumor properties of related compounds, it has been observed that derivatives with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing thiophene moieties have shown enhanced antitumor activity compared to their parent compounds, suggesting that the incorporation of the thiophene ring may be beneficial for developing anticancer agents .

Antimicrobial Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-4-methylthiophene-2-carboxamide has also been evaluated for its antimicrobial properties. Research indicates that thiophene-based compounds can exhibit moderate to high activity against a range of pathogenic bacteria and fungi. For example, structural analogs have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including strains such as Escherichia coli and Pseudomonas aeruginosa .

Case Studies

- Antitumor Efficacy : A study on related compounds showed that 5-hydroxy derivatives exhibited better antitumor activity than their respective parent compounds in murine models bearing L1210 leukemia. This suggests a potential therapeutic application for thiophene-containing carboxamides in cancer treatment .

- Antimicrobial Screening : In another study, a series of thiophene derivatives were screened for their antimicrobial activity. The results indicated that several compounds displayed significant inhibition zones against Candida species and other pathogens, highlighting the potential of these compounds in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.